molecular formula C24H33N7O2 B2988378 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920376-48-3

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No. B2988378
CAS RN: 920376-48-3
M. Wt: 451.575
InChI Key: CGQOXZQMARVXLP-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, a class of compounds known for their broad antitumor activity . It features a piperazine ring attached to a propylpentanone group, and a triazolopyrimidine ring substituted with an ethoxyphenyl group .


Synthesis Analysis

While specific synthesis details for this compound are not available, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized via Suzuki coupling . The process involves the reaction of boronic acid derivatives with halogenated compounds in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a piperazine ring, and a propylpentanone group. The geometry optimization of similar compounds has been carried out using computational methods .


Chemical Reactions Analysis

Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives, revealing key descriptors that can help in the design of efficient and novel drugs .

Scientific Research Applications

Antimicrobial Activities

Some compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good to moderate activities against tested microorganisms, highlighting potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, have been synthesized. Among them, certain compounds demonstrated promising antihypertensive activity, suggesting their potential in the treatment of hypertension (S. M. Bayomi et al., 1999).

Anti-Bone Cancer Activity

Heterocyclic compounds have been designed and synthesized, showing significant in vitro anticancer activities against human bone cancer cell lines. This research emphasizes the potential therapeutic applications of such compounds in bone cancer treatment (G. Lv et al., 2019).

Antimicrobial and Antifungal Agents

The synthesis of new heterocycles incorporating a thiophene moiety has been reported, with some compounds exhibiting higher activity than the standard drug Amphotericin B against specific fungal strains. This indicates the potential of these compounds as antimicrobial and antifungal agents (Y. Mabkhot et al., 2016).

PET Tracer for Imaging Cerebral Adenosine A2A Receptors

A specific compound was developed for mapping cerebral adenosine A2A receptors with PET, showing favorable brain kinetics and suitable characteristics as a PET tracer. This application is crucial for the study of various neurological conditions (Xiaoyun Zhou et al., 2014).

Adenosine A2a Receptor Antagonists

Research into adenosine A2a receptor antagonists has led to the discovery of effective compounds with potential therapeutic applications in Parkinson's disease. These findings contribute to the development of new treatments for neurodegenerative diseases (C. Vu et al., 2004).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, to which this compound belongs, can be used as a template for designing new LSD1 inhibitors . This suggests potential future directions in the development of novel drugs for cancer treatment.

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N7O2/c1-4-7-18(8-5-2)24(32)30-15-13-29(14-16-30)22-21-23(26-17-25-22)31(28-27-21)19-9-11-20(12-10-19)33-6-3/h9-12,17-18H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQOXZQMARVXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

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